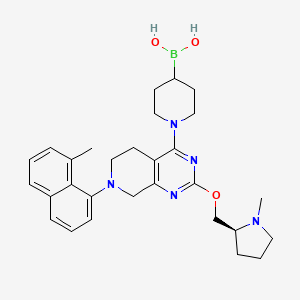

KRAS G12D inhibitor 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H38BN5O3 |

|---|---|

Molecular Weight |

515.5 g/mol |

IUPAC Name |

[1-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]boronic acid |

InChI |

InChI=1S/C29H38BN5O3/c1-20-6-3-7-21-8-4-10-26(27(20)21)35-17-13-24-25(18-35)31-29(38-19-23-9-5-14-33(23)2)32-28(24)34-15-11-22(12-16-34)30(36)37/h3-4,6-8,10,22-23,36-37H,5,9,11-19H2,1-2H3/t23-/m0/s1 |

InChI Key |

ICCOZNHBVIPEIG-QHCPKHFHSA-N |

Isomeric SMILES |

B(C1CCN(CC1)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OC[C@@H]6CCCN6C)(O)O |

Canonical SMILES |

B(C1CCN(CC1)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OCC6CCCN6C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS G12D Inhibitor MRTX1133: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the selective, non-covalent KRAS G12D inhibitor, MRTX1133. The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, particularly with the G12D mutation, has long been considered an "undruggable" target in oncology. The development of inhibitors like MRTX1133 marks a significant advancement in targeting this prevalent oncogene, which is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers.[1][2] This document details the molecular interactions, downstream signaling consequences, and experimental validation of MRTX1133's inhibitory action.

Direct, Non-Covalent Binding to the Switch-II Pocket

MRTX1133 functions by directly binding to the KRAS G12D protein in a non-covalent and reversible manner.[3] A key feature of its mechanism is its ability to bind to a region known as the switch-II pocket.[1][4] This interaction is crucial as it stabilizes the KRAS G12D protein in an inactive conformation.[5] Molecular dynamics simulations and Markov state models have shown that MRTX1133 and its analogs can stabilize both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D into non-functional conformations.[5]

A significant aspect of MRTX1133's binding is the formation of a hydrogen bond with Gly60, which helps to stabilize the switch-II region and maintain the switch-I region in a dynamically inactive state.[5] This binding prevents the necessary protein-protein interactions for the activation of downstream signaling pathways.[1][4] Unlike covalent inhibitors that form a permanent bond with the target protein, the non-covalent nature of MRTX1133's interaction may reduce the likelihood of resistance mechanisms arising from permanent protein modification.[3]

Inhibition of Downstream Signaling Pathways

The binding of MRTX1133 to KRAS G12D effectively blocks the protein's ability to interact with its downstream effectors. This inhibitory action has been demonstrated to prevent SOS1-catalyzed nucleotide exchange and the formation of the KRAS G12D/GTP/RAF1 complex.[4] By disrupting these critical interactions, MRTX1133 effectively suppresses the activation of the downstream MEK-ERK (MAPK) and PI3K signaling pathways.[6] The inhibition of these pathways, which are crucial for cell proliferation and survival, is a primary contributor to the anti-tumor effects of MRTX1133.[1][6]

The diagram below illustrates the canonical KRAS signaling pathway and the point of inhibition by MRTX1133.

Quantitative Data on Inhibitor Activity

The potency and selectivity of MRTX1133 and other relevant KRAS inhibitors have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data.

| Inhibitor | Target | Assay Type | Value | Reference |

| MRTX1133 | KRAS G12D | Dissociation Constant (KD) | ~0.2 pM | [7] |

| KRAS G12D | IC50 (Biochemical) | <2 nM | [7] | |

| KRAS G12D | IC50 (ERK Phosphorylation in AGS cells) | 2 nM | [4] | |

| KRAS G12D | IC50 (Cell Viability in AGS cells) | 6 nM | [4] | |

| KRAS G12D-mutant cell lines | Median IC50 (ERK1/2 Phosphorylation) | ~5 nM | [7] | |

| KRAS G12D-mutant cell lines | Median IC50 (Cell Viability) | ~5 nM | [7] | |

| KRAS WT | Selectivity vs. KRAS G12D (Binding) | ~700-fold | [7] | |

| KRAS WT cell lines | Selectivity vs. KRAS G12D (Cell Viability) | >1,000-fold | [7] | |

| BI-2865 | KRAS WT | Dissociation Constant (KD) | 6.9 nM | [8][9] |

| KRAS G12C | Dissociation Constant (KD) | 4.5 nM | [8][9] | |

| KRAS G12D | Dissociation Constant (KD) | 32 nM | [8][9] | |

| KRAS G12V | Dissociation Constant (KD) | 26 nM | [8][9] | |

| KRAS G13D | Dissociation Constant (KD) | 4.3 nM | [8][9] | |

| KRAS G12C, G12D, or G12V expressing BaF3 cells | Mean IC50 (Cell Proliferation) | ~140 nM | [9] |

Experimental Protocols

The characterization of MRTX1133's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Affinity and Inhibition Assays (e.g., AlphaLISA)

Objective: To determine the binding affinity (KD) and inhibitory concentration (IC50) of the inhibitor against purified KRAS G12D protein.

Methodology:

-

Protein Preparation: Recombinant KRAS G12D protein is expressed and purified. The protein is loaded with either GDP or a non-hydrolyzable GTP analog (e.g., GMP-PNP).

-

Assay Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is often used. This assay measures the interaction between two molecules. For example, to measure the inhibition of the KRAS-RAF interaction, biotinylated RAF-RBD (RAS-binding domain) is bound to streptavidin-coated donor beads, and GST-tagged KRAS G12D is bound to anti-GST-coated acceptor beads.

-

Procedure:

-

A constant concentration of KRAS G12D and its binding partner (e.g., RAF1) are incubated in a microplate.

-

A serial dilution of the inhibitor (MRTX1133) is added to the wells.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

Donor and acceptor beads are added, and the plate is incubated in the dark.

-

The plate is read on an AlphaLISA-compatible reader. The proximity of the beads due to protein-protein interaction results in a luminescent signal.

-

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

ERK Phosphorylation Assay (Western Blot or In-Cell ELISA)

Objective: To measure the inhibition of downstream KRAS signaling in a cellular context.

Methodology:

-

Cell Culture: KRAS G12D mutant cancer cell lines (e.g., AGS, Panc 04.03) are cultured to a specified confluency.

-

Treatment: Cells are serum-starved to reduce basal signaling, followed by treatment with a serial dilution of MRTX1133 for a defined period.

-

Lysis: Cells are lysed to extract total protein.

-

Western Blot Protocol:

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

-

The membrane is washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using a chemiluminescent substrate.

-

-

Data Analysis: The band intensities for p-ERK are normalized to t-ERK. The percentage of inhibition is calculated relative to a vehicle-treated control, and IC50 values are determined.

The following diagram outlines the general workflow for a Western blot experiment.

References

- 1. jetir.org [jetir.org]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: In Vitro Evaluation of KRAS G12D Inhibitors

An in-depth technical guide to the in vitro evaluation of KRAS G12D inhibitors is provided below. While a specific compound designated "inhibitor 11" was not identified in the available literature, this guide synthesizes data and methodologies from studies on various potent KRAS G12D inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals.

This guide details the common methodologies and data presentation for the preclinical in vitro assessment of inhibitors targeting the KRAS G12D mutation, a critical oncogenic driver in various cancers, including pancreatic, colorectal, and lung cancers.[1][2]

Data Presentation: Quantitative Analysis of Inhibitor Potency and Binding

A crucial aspect of evaluating KRAS G12D inhibitors is the quantitative measurement of their binding affinity and inhibitory activity. This data is typically presented in tabular format to allow for clear comparison between different compounds.

Table 1: Biochemical Activity and Binding Affinity of Selected KRAS G12D Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |

| MRTX1133 | TR-FRET | KRAS G12D | 0.14 | [3][4] | |

| MRTX1133 | Biochemical Binding | KRAS G12D | <1 | [3] | |

| BI-2852 | Biochemical Assay | GTP-KRAS G12D | 450 | [1] | |

| TH-Z835 | MST | KRAS G12D | Sub-nanomolar | [5] | |

| Hit Compound 3 | MST | KRAS G12D | Sub-nanomolar | [5][6] | |

| HRS-4642 | Biochemical Assay | KRAS G12D | 2.329–822.2 | 0.083 | [7] |

| Paluratide | Biochemical Assay | KRAS G12D | <2.2 | 0.043 | [8] |

Table 2: Cellular Activity of Selected KRAS G12D Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| Hit Compounds 1-4 | Pancreatic Cancer Cells | Proliferation Assay | Inhibition | Dose-dependent | [5][6] |

| TH-Z835 | Cancer Cells | Proliferation Assay | Inhibition | Significant | [6] |

| HRS-4642 | Solid Tumor Cells | Proliferation Assay | IC50 | 2.329–822.2 nM | [7] |

| Genipin Compounds | CT26, A427 | Proliferation Assay | IC50 | Micromolar | [7] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vitro findings. Below are protocols for key experiments used in the evaluation of KRAS G12D inhibitors.

2.1. Biochemical Assays

These assays assess the direct interaction of the inhibitor with the KRAS G12D protein.

2.1.1. Microscale Thermophoresis (MST)

-

Objective: To quantify the binding affinity (dissociation constant, Kd) between the inhibitor and the KRAS G12D protein.[5]

-

Principle: MST measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient. The binding of a ligand (inhibitor) to the labeled target (KRAS G12D) alters its thermophoretic properties, which is detected as a change in fluorescence.

-

Methodology:

-

Protein Preparation: Recombinant KRAS G12D protein is expressed and purified. The protein is then labeled with a fluorescent dye (e.g., NHS-red).

-

Sample Preparation: A fixed concentration of the labeled KRAS G12D protein is incubated with a serial dilution of the test inhibitor in a suitable buffer.

-

MST Measurement: The samples are loaded into capillaries, and the MST instrument applies a localized infrared laser to create a temperature gradient. The fluorescence within the capillaries is monitored before and after the heating.

-

Data Analysis: The change in fluorescence is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a binding model to determine the Kd value.

-

2.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Objective: To measure the inhibitory effect of a compound on the nucleotide exchange of KRAS G12D.[4]

-

Principle: This assay measures the binding of GTP to KRAS. KRAS protein is tagged with one FRET partner (e.g., a donor fluorophore), and a GTP analog is tagged with the other FRET partner (an acceptor). When GTP binds to KRAS, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor that prevents GTP binding will lead to a decrease in the FRET signal.

-

Methodology:

-

Reagents: Purified KRAS G12D protein, a fluorescently labeled GTP analog, and the test inhibitor.

-

Reaction Setup: The KRAS G12D protein is incubated with the test inhibitor at various concentrations in a microplate.

-

Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of the fluorescently labeled GTP analog.

-

Signal Detection: After an incubation period, the TR-FRET signal is measured using a plate reader.

-

Data Analysis: The signal is converted to percent inhibition, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

-

2.2. Cell-Based Assays

These assays evaluate the effect of the inhibitor in a more biologically relevant context.

2.2.1. Cellular Target Engagement Assay

-

Objective: To confirm that the inhibitor binds to KRAS G12D within a cellular environment.[3][4]

-

Principle: A common method is the cellular thermal shift assay (CETSA). The binding of an inhibitor to its target protein can increase the protein's thermal stability.

-

Methodology:

-

Cell Treatment: Cells expressing KRAS G12D are incubated with the test inhibitor or a vehicle control.

-

Thermal Challenge: The cells are then heated to a specific temperature (a "pulse temperature" determined from a thermal shift assay) for a short duration.[3][4]

-

Cell Lysis and Protein Quantification: The cells are lysed, and the amount of soluble (non-denatured) KRAS G12D protein is quantified using methods like Western blotting or an immunoassay.

-

Data Analysis: An increase in the amount of soluble KRAS G12D in the inhibitor-treated cells compared to the control indicates target engagement.

-

2.2.2. Cell Proliferation Assay

-

Objective: To determine the effect of the inhibitor on the growth of cancer cells harboring the KRAS G12D mutation.

-

Principle: Various methods can be used to measure cell viability, such as MTT or CellTiter-Glo assays, which measure metabolic activity as a proxy for cell number.

-

Methodology:

-

Cell Seeding: KRAS G12D-mutant cancer cells are seeded in multi-well plates.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the test inhibitor.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours).

-

Viability Measurement: A viability reagent is added to the wells, and the signal (e.g., absorbance or luminescence) is measured with a plate reader.

-

Data Analysis: The data is normalized to vehicle-treated controls, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated.

-

Mandatory Visualizations

3.1. KRAS Signaling Pathway

The KRAS protein is a key node in signaling pathways that drive cell proliferation and survival.[9] Inhibitors of KRAS G12D aim to block these downstream signals.

Caption: The KRAS signaling cascade is activated by upstream signals, leading to the activation of downstream pathways like RAF/MEK/ERK and PI3K/AKT/mTOR, which drive cell proliferation.

3.2. Experimental Workflow for In Vitro Evaluation

The in vitro evaluation of a KRAS G12D inhibitor typically follows a logical progression from initial biochemical characterization to more complex cell-based assays.

References

- 1. jetir.org [jetir.org]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 6. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Paluratide - Wikipedia [en.wikipedia.org]

- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MRTX1133: A Deep Dive into the Potent and Selective KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MRTX1133 (also known as compound 11), a potent, selective, and non-covalent inhibitor of the KRAS G12D mutation. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] MRTX1133 represents a significant advancement in the pursuit of targeted therapies for these challenging malignancies.[3][4][5] This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and experimental processes.

Core Efficacy and Potency Data

MRTX1133 has demonstrated significant potency and selectivity for the KRAS G12D mutant protein in a variety of preclinical assays. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of MRTX1133

| Assay Type | Target | IC50 Value | Selectivity vs. KRAS WT | Reference(s) |

| Biochemical HTRF Assay | KRAS G12D (GDP-bound) | < 2 nM | ~700-fold | [6] |

| Cellular Proliferation Assay | KRAS G12D Mutant Cells | Single-digit nM | >1000-fold | [7][8][9] |

| SOS1-KRAS G12D Interaction Assay | SOS1-KRAS G12D | < 2.2 nM | Not Applicable | [10] |

Table 2: In Vivo Antitumor Efficacy of MRTX1133 in Xenograft Models

| Xenograft Model (Cancer Type) | Dosing Regimen (IP) | Tumor Growth Inhibition/Regression | Reference(s) |

| Panc 04.03 (Pancreatic) | 3 mg/kg BID | 94% growth inhibition | [9] |

| Panc 04.03 (Pancreatic) | 10 mg/kg BID | -62% regression | [9] |

| Panc 04.03 (Pancreatic) | 30 mg/kg BID | -73% regression | [9] |

| HPAC (Pancreatic) | 30 mg/kg BID | 85% regression | [3] |

| Multiple PDAC Models (n=11) | Not specified | >30% regression in 8 out of 11 models | [6][11] |

| Colorectal Cancer Models (n=8) | Not specified | >30% regression in 2 out of 8 models | [6] |

Table 3: Pharmacokinetic Profile of MRTX1133 in Rats

| Administration Route | Dose | Cmax (ng/mL) | t½ (hours) | Bioavailability (%) | Reference(s) |

| Oral | 25 mg/kg | 129.90 ± 25.23 | 1.12 ± 0.46 | 2.92% | [8][12] |

| Intravenous | 5 mg/kg | Not Applicable | 2.88 ± 1.08 | Not Applicable | [8][12] |

Key Signaling Pathways and Mechanism of Action

MRTX1133 is a non-covalent inhibitor that binds to the switch-II pocket of the KRAS G12D protein.[1][9] This binding occurs in both the inactive (GDP-bound) and active (GTP-bound) states, effectively locking the protein in an inactive conformation and preventing its interaction with downstream effectors.[1][7][13] The primary signaling cascades inhibited by MRTX1133 are the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation and survival.[6]

Caption: KRAS G12D signaling and the inhibitory mechanism of MRTX1133.

Experimental Methodologies

Detailed protocols for the preclinical evaluation of MRTX1133 involved a range of biochemical, cellular, and in vivo assays.

Biochemical Assays

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay was utilized to determine the binding affinity of MRTX1133 to the GDP-bound state of KRAS G12D. The principle involves measuring the fluorescence resonance energy transfer between a donor and an acceptor molecule, which is modulated by the binding of the inhibitor to the target protein.

-

Surface Plasmon Resonance (SPR): SPR was employed to measure the binding kinetics (on- and off-rates) of MRTX1133 to KRAS G12D, providing a detailed characterization of the binding interaction.

-

AlphaLISA Assay: This bead-based immunoassay was used to quantify the inhibition of the protein-protein interaction between KRAS G12D and its effector proteins, such as RAF1, or its guanine nucleotide exchange factor, SOS1.[14]

Cellular Assays

-

Cell Viability/Proliferation Assays: KRAS G12D mutant and wild-type cancer cell lines were treated with increasing concentrations of MRTX1133 to determine its effect on cell growth and to calculate the IC50 values. Standard methods such as CellTiter-Glo® are typically used for this purpose.

-

Western Blotting: This technique was used to assess the phosphorylation status of downstream effector proteins like ERK and AKT, providing a measure of the inhibitor's ability to suppress KRAS signaling within the cell.

In Vivo Studies

-

Xenograft and Patient-Derived Xenograft (PDX) Models: Human cancer cell lines (e.g., HPAC, Panc 04.03) or patient-derived tumor fragments with the KRAS G12D mutation were implanted into immunocompromised mice.[3][9][11] Once tumors were established, mice were treated with MRTX1133 via intraperitoneal (IP) injection, and tumor volume was measured over time to assess antitumor efficacy.[3][9]

-

Pharmacokinetic (PK) Analysis: MRTX1133 was administered to rats both orally and intravenously to determine key PK parameters such as maximum concentration (Cmax), half-life (t½), and oral bioavailability.[8][12] Plasma, tissue, and urine samples were analyzed using ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UHPLC-MS/MS).[12]

Caption: A generalized workflow for the preclinical evaluation of MRTX1133.

Mechanisms of Resistance

Despite the promising activity of MRTX1133, the development of resistance is a significant clinical challenge. Preclinical studies have begun to elucidate the mechanisms by which cancer cells can evade KRAS G12D inhibition.

Identified Resistance Mechanisms:

-

Feedback Reactivation: Inhibition of KRAS can lead to the feedback upregulation and/or phosphorylation of receptor tyrosine kinases (RTKs) such as EGFR and HER2, which can reactivate the MAPK and PI3K pathways.[6]

-

Bypass Tracks: Cancer cells can develop dependence on alternative signaling pathways, such as the YAP signaling pathway, to bypass the need for KRAS signaling.[6]

-

Secondary KRAS Mutations: Acquired mutations in the KRAS gene itself, such as Y96N and H95Q, have been identified in cell lines with acquired resistance to MRTX1133.[15]

-

Genetic Alterations: Loss of tumor suppressor genes like PTEN and CDKN2A, or mutations in PIK3CA, have been associated with reduced sensitivity to MRTX1133.[6][16][17]

-

Epigenetic Modifications: A shift towards global histone acetylation has been observed in MRTX1133-resistant cells, suggesting a role for epigenetic reprogramming in the development of resistance.[18]

References

- 1. jetir.org [jetir.org]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]

- 8. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Paluratide - Wikipedia [en.wikipedia.org]

- 11. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precision Strike of MRTX1133: A Technical Guide to its Impact on KRAS G12D Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the KRAS G12D inhibitor, MRTX1133, and its targeted effects on downstream signaling pathways. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as an in-depth resource for professionals in the field of oncology and drug discovery.

Introduction: Targeting the Undruggable

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a pivotal molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[1][2] For decades, direct inhibition of mutant KRAS was considered an insurmountable challenge. The advent of allele-specific inhibitors has marked a paradigm shift in targeted cancer therapy. MRTX1133 has emerged as a potent and selective, non-covalent inhibitor of KRAS G12D, demonstrating significant anti-tumor activity by binding to the switch-II pocket of the protein.[3][4][5] This guide delves into the molecular consequences of this inhibition, focusing on the downstream signaling cascades that are critical for tumor cell proliferation and survival.

Mechanism of Action and Impact on Downstream Pathways

KRAS, when activated by binding to guanosine triphosphate (GTP), initiates a cascade of downstream signaling events, primarily through the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenesis.[1] MRTX1133 selectively binds to the GDP-bound, inactive state of KRAS G12D, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and subsequent activation.[3][6] This targeted inhibition leads to a profound suppression of downstream signaling.

The RAF/MEK/ERK (MAPK) Pathway

The MAPK pathway is a central driver of cell proliferation, differentiation, and survival. Constitutive activation of this pathway by KRAS G12D is a hallmark of associated cancers. MRTX1133 treatment leads to a significant and dose-dependent reduction in the phosphorylation of key components of this pathway, namely MEK1/2 and ERK1/2.[1][4] This inhibition of pERK is a primary indicator of target engagement and biological activity of the inhibitor.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway plays a crucial role in cell growth, metabolism, and survival. While the MAPK pathway is often considered the primary effector of KRAS signaling, the PI3K/AKT pathway is also frequently activated. Treatment with MRTX1133 has been shown to decrease the phosphorylation of AKT, although in some contexts, this inhibition may be followed by a recovery at later time points, suggesting the involvement of feedback mechanisms.[4] The downstream effector S6 ribosomal protein, a substrate of S6 kinase which is activated by mTOR, also shows reduced phosphorylation (pS6) upon MRTX1133 treatment, indicating a dampening of this entire signaling axis.[1]

Feedback Mechanisms and Resistance

A critical aspect of targeted therapies is the emergence of resistance. In response to MRTX1133-mediated inhibition of KRAS G12D, cancer cells can activate compensatory signaling pathways. A notable feedback mechanism involves the upregulation of receptor tyrosine kinases (RTKs) such as EGFR and HER2.[1][7][8] Increased expression and phosphorylation of these receptors can lead to the reactivation of wild-type RAS isoforms and downstream signaling, thereby circumventing the inhibitory effect of MRTX1133.[7] This has led to the exploration of combination therapies, for instance with pan-ERBB inhibitors like afatinib, which have shown synergistic effects in preclinical models.[7][9][10]

Quantitative Analysis of MRTX1133 Activity

The potency and selectivity of MRTX1133 have been quantified across various preclinical models. The following tables summarize key in vitro data, providing a comparative overview of its efficacy.

Table 1: In Vitro Cell Viability (IC50) of MRTX1133 in KRAS G12D Mutant and Wild-Type Cell Lines

| Cell Line | Cancer Type | KRAS Status | IC50 (nM) | Reference |

| AGS | Gastric | G12D | 6 | [3][4] |

| AsPc-1 | Pancreatic | G12D | 7-10 | [11] |

| SW1990 | Pancreatic | G12D | 7-10 | [11] |

| HPAC | Pancreatic | G12D | ~5 (median) | [1][5] |

| MIA PaCa-2 | Pancreatic | G12C | 149 | [11] |

| HPAF-II | Pancreatic | G12D | >1000 | [12] |

| PANC-1 | Pancreatic | G12D | >5000 | [12] |

| SNUC2B | Colorectal | G12D | >5000 | [12] |

| LS513 | Colorectal | G12D | >100 | [12] |

| MKN1 | Gastric | WT (amplified) | >3000 | [3][4] |

| HT-29 | Colorectal | WT | >10,000 | [12] |

| BxPC-3 | Pancreatic | WT | >10,000 | [11][12] |

Table 2: Inhibition of ERK Phosphorylation (pERK) by MRTX1133

| Cell Line | KRAS Status | pERK IC50 (nM) | Reference |

| AGS | G12D | 2 | [3][4] |

| Panel of KRAS G12D lines | G12D | ~5 (median) | |

| Panc 04.03 | G12D | >1000-fold selective vs WT | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to assess the effects of MRTX1133.

Cell Viability Assay

This protocol is used to determine the concentration of MRTX1133 that inhibits cell growth by 50% (IC50).

-

Cell Plating: Seed 2,000 to 5,000 cells per well in a 96-well plate.[12]

-

Treatment: After 24 hours, treat the cells with serial dilutions of MRTX1133 or DMSO as a vehicle control.[12]

-

Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7571).[12] Add an equal volume of CellTiter-Glo® reagent to each well, lyse the cells, and incubate for 10 minutes at room temperature.[12]

-

Data Acquisition: Record luminescence using a plate reader.[12]

-

Analysis: Calculate IC50 values using software such as GraphPad Prism.[12]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

-

Cell Lysis: Treat cells with the desired concentrations of MRTX1133 for the specified duration (e.g., 24 hours).[4] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., pERK1/2, total ERK1/2, pAKT, total AKT, pMEK1/2, pEGFR, pHER2).[4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizing the Impact of MRTX1133

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of MRTX1133 action.

Caption: KRAS G12D downstream signaling pathways and the inhibitory action of MRTX1133.

Caption: Workflow for assessing MRTX1133's effect on cell viability and signaling.

Caption: Feedback mechanism leading to potential resistance to MRTX1133.

Conclusion and Future Directions

MRTX1133 represents a significant advancement in the targeted therapy of KRAS G12D-mutant cancers. Its potent and selective inhibition of KRAS G12D leads to a profound suppression of the MAPK and PI3K/AKT downstream signaling pathways, translating to anti-tumor efficacy in preclinical models. However, the emergence of resistance through feedback activation of RTKs underscores the complexity of targeting this oncogenic driver. Future research will likely focus on rational combination therapies to overcome these resistance mechanisms, with the goal of providing durable clinical benefit to patients. The detailed data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing this critical area of cancer therapy.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 8. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-two punch: Novel drug pairing could beat pancreatic cancer - ecancer [ecancer.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of KRAS G12D Inhibitor 11: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cellular signaling pathways governing cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[2] For decades, KRAS was considered "undruggable" due to the absence of well-defined binding pockets on its surface. However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants. This technical guide focuses on a novel, high-affinity, noncovalent allosteric inhibitor, designated as compound 11 , which has demonstrated significant potential in targeting the KRAS G12D mutation.[2][3] This document provides a comprehensive overview of the cellular targets of compound 11, presenting quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows.

Mechanism of Action

Compound 11 is a pyrazolopyrimidine-based allosteric inhibitor that selectively binds to the active, GTP-bound state of KRAS.[2][3] It targets a transiently open allosteric pocket (p1) located between the switch I and switch II regions of the protein.[4] By binding to this pocket, compound 11 disrupts the interaction between KRAS and its downstream effector proteins, most notably RAF kinases.[2][5] This abrogation of effector binding is the primary mechanism by which compound 11 inhibits the constitutive activation of downstream signaling cascades, such as the MAPK (RAF-MEK-ERK) and, to a lesser extent, the PI3K-AKT pathways, thereby impeding cancer cell growth and proliferation.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for KRAS G12D inhibitor 11, detailing its binding affinity for various KRAS mutants and its cellular potency in inhibiting downstream signaling and cell proliferation.

Table 1: Binding Affinity of Compound 11 to KRAS Variants

| KRAS Variant | Nucleotide State | Dissociation Constant (KD) (μM) |

| KRASWT | GTP | ~0.3[2][3][4] |

| KRASG12D | GTP | ~0.4 - 0.7[2][3][4] |

| KRASG12C | GTP | ~0.4 - 0.7[2][3][4] |

| KRASQ61H | GTP | ~0.4 - 0.7[2][3][4] |

| KRASWT | GDP | Very weak or no binding detected[2][4] |

| KRASG12D | GDP | Very weak or no binding detected[2][4] |

Data obtained from Microscale Thermophoresis (MST) experiments.[2]

Table 2: Cellular Potency of Compound 11

| Cell Line Expressing | Downstream Target | IC50 (μM) |

| KRASG12D | p-cRaf | ~0.7[2][6] |

| KRASG12D | p-ERK | ~1.3[2][6] |

| KRASG12V | p-cRaf | Not explicitly quantified, but dose-dependent decrease observed[2][6] |

| KRASG12V | p-ERK | Not explicitly quantified, but dose-dependent decrease observed[2][6] |

| HRASG12V | p-cRaf / p-ERK | No significant effect observed[2][5] |

IC50 values were determined in BHK cells expressing the respective KRAS mutants.[2]

Table 3: Anti-proliferative Activity of Compound 11

| Cell Line | KRAS Status | Relative Cell Growth (%) |

| Lung Cancer Cells | KRASG12D | 30 - 35[2][6] |

| Lung Cancer Cells | KRASG12V | 30 - 35[2][6] |

| Lung Cancer Cells | Wild-Type KRAS | 60 - 80[2][6] |

| Oral Cancer Cells | Mutant HRAS | 60 - 80[2][6] |

| Oral Cancer Cells | Wild-Type | 60 - 80[2][6] |

Cell growth was assessed relative to a DMSO control.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol is used to determine the dissociation constant (KD) of compound 11 to various KRAS proteins.

Materials:

-

Purified KRAS protein (WT and mutants)

-

Monolith MT Protein Labeling Kit RED–NHS

-

MST assay buffer (40 mM HEPES, pH 7.5, 5 mM MgCl2, 100 mM NaCl, 0.05% TWEEN-20)

-

Compound 11

-

DMSO

-

Capillaries for MST instrument

Procedure:

-

Protein Labeling:

-

Purified KRAS protein is buffer-exchanged into the labeling buffer (40 mM HEPES, pH 7.5, 5 mM MgCl2, 500 mM NaCl).[7]

-

The protein concentration is adjusted to 2–20 μM.

-

The NHS-reactive dye is added at a 2–3-fold molar excess.

-

The mixture is incubated for 30 minutes at room temperature in the dark.

-

Labeled KRAS is purified using the column provided in the labeling kit.[7]

-

-

MST Measurement:

-

A 16-point serial dilution of compound 11 is prepared in MST assay buffer containing 2–4% DMSO.[2]

-

An equal volume of 100 nM labeled KRAS solution is added to each dilution of the compound.[7]

-

The solutions are loaded into capillaries.

-

Measurements are performed at room temperature using 20% LED and 40% MST power.[2][7]

-

The data are fitted using the Hill equation to determine the KD.[2]

-

Western Blotting for Downstream Signaling Analysis

This protocol is used to assess the effect of compound 11 on the phosphorylation of downstream effectors like cRaf and ERK.

Materials:

-

Cell lines expressing KRAS mutants (e.g., BHK cells)

-

Compound 11, DMSO, MEK inhibitor (e.g., U0125) as a control

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-cRaf, anti-t-cRaf, anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Cells are seeded and grown to the desired confluency.

-

Cells are treated with varying concentrations of compound 11 or controls (DMSO, U0125) for a specified time.

-

Cells are washed with PBS and then lysed with ice-cold lysis buffer.

-

Cell lysates are clarified by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein from each sample are denatured and loaded onto an SDS-PAGE gel.

-

Proteins are separated by electrophoresis.[8]

-

-

Protein Transfer and Immunoblotting:

-

Proteins are transferred from the gel to a PVDF membrane.[8]

-

The membrane is blocked to prevent non-specific antibody binding.[9]

-

The membrane is incubated with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[9]

-

The membrane is washed and then incubated with the HRP-conjugated secondary antibody.[9]

-

The signal is detected using a chemiluminescent substrate.[10]

-

-

Stripping and Re-probing:

Cell Proliferation Assay

This protocol is used to evaluate the effect of compound 11 on the growth of cancer cell lines.

Materials:

-

Cancer cell lines with different KRAS statuses

-

Compound 11, DMSO

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CyQUANT Proliferation Assay or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Cells are seeded into 96-well plates at an appropriate density.

-

After allowing the cells to adhere, they are treated with various concentrations of compound 11 or DMSO.

-

-

Incubation:

-

The plates are incubated for a period of time (e.g., 5 minutes for initial signaling studies, or longer for proliferation).[2]

-

-

Quantification of Cell Viability:

-

The cell viability reagent is added to each well according to the manufacturer's protocol.

-

The fluorescence or luminescence is measured using a plate reader.[2]

-

The results are expressed as a percentage of the DMSO-treated control.

-

Visualizations

The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of compound 11, and a typical experimental workflow.

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

Core Principles of KRAS G12D Inhibition: A Structural and Activity-Based Deep Dive

This technical guide explores the structure-activity relationships (SAR) of inhibitors targeting the KRAS G12D mutation, a critical driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). While the specific designation "inhibitor 11" is not broadly cited in public literature, this document will focus on a well-characterized series of quinazoline-based KRAS G12D inhibitors to exemplify the core principles of SAR in this field. The data and methodologies presented are synthesized from publicly available research to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[2] This results in the persistent stimulation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation, survival, and differentiation.[1][3]

Developing inhibitors for KRAS G12D has been challenging due to the lack of a deep, druggable pocket on the protein surface.[4] However, recent advances have led to the discovery of non-covalent inhibitors that bind to the switch-II pocket of the KRAS G12D protein.[4][5] These inhibitors are designed to have a high affinity and selectivity for the mutant protein, disrupting its interaction with downstream effectors.[6]

Signaling Pathway of KRAS G12D

The constitutively active KRAS G12D protein triggers a cascade of downstream signaling events. The diagram below illustrates the central role of KRAS in cell signaling and the key pathways it activates.

Structure-Activity Relationship of Quinazoline-Based KRAS G12D Inhibitors

The following table summarizes the structure-activity relationship for a series of quinazoline-based KRAS G12D inhibitors. The core scaffold consists of a quinazoline ring with modifications at the C4 and C7 positions, and a variable aromatic "A ring".

| Compound | C4-Amine | C7-Substituent | A Ring | Tm (°C) | AsPC-1 IC50 (nM) |

| 3 | Bridged Amine | H | Aminobenzothiazole | 4.5 | 15 |

| 4 | Fused Bicyclic Amine | H | Aminobenzothiazole | 8.2 | 12 |

| 5 | Bridged Amine | H | F-substituted Aminobenzothiazole | 5.1 | 10 |

| 7 | Bridged Amine | H | Cl-substituted Aminobenzothiazole | 4.8 | 110 |

| 8 | Bridged Amine | F-substituted Aminobenzothiazole | F-substituted Aminobenzothiazole | 9.5 | 9 |

| ERAS-5024 | Bridged Amine | H | Cyano-substituted Aminobenzothiophene | 10.2 | 3 |

Data synthesized from a study on structure-based design of KRAS G12D inhibitors.[7]

Key SAR Insights:

-

C4-Position: The bridged amine at the C4 position of the quinazoline scaffold is crucial for interacting with both the backbone carbonyl of Gly60 and the side-chain carboxylate of the mutant Asp12, conferring high selectivity for G12D.[7] Replacing the monocyclic amine with a fused bicyclic amine (Compound 4) significantly increased the thermal shift (Tm), indicating stronger binding, without a proportional increase in cellular potency.[7]

-

C7-Position: Substitution at the C7 position of the quinazoline ring with a fluorine-substituted aminobenzothiazole (Compound 8) led to a significant increase in Tm and comparable cellular potency to the unsubstituted version (Compound 5).[7]

-

A Ring: The nature of the aromatic "A ring" that binds in the switch-II pocket is a major determinant of potency. A cyano-substituted aminobenzothiophene A ring (ERAS-5024) was found to be the most potent, forming extensive hydrogen bond interactions in the pocket.[7] The substitution pattern on the A ring also has a significant impact, with a chloro-substitution (Compound 7) being 11-fold less active than a fluoro-substitution (Compound 5) in a cellular assay.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of inhibitor potency and mechanism of action. Below are protocols for key experiments typically cited in the development of KRAS G12D inhibitors.

Differential Scanning Fluorimetry (DSF) for Thermal Shift (Tm) Assay

This assay measures the thermal stability of the KRAS G12D protein in the presence of an inhibitor. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

-

Protein and Ligand Preparation: Recombinant KRAS G12D protein is purified and diluted to a final concentration of 2 µM in a buffer solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The inhibitor compounds are prepared in DMSO and diluted in the assay buffer to the desired final concentration (e.g., 10 µM).

-

Assay Plate Setup: In a 96-well PCR plate, 20 µL of the protein solution is mixed with 1 µL of the compound solution (or DMSO for control). A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) is added to each well.

-

Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/min. Fluorescence is monitored at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor.

AsPC-1 Cellular Proliferation Assay (3D Cell-Titer Glo)

This assay assesses the ability of an inhibitor to inhibit the proliferation of cancer cells harboring the KRAS G12D mutation, such as the AsPC-1 pancreatic cancer cell line.

-

Cell Culture: AsPC-1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) and maintained in a humidified incubator at 37 °C and 5% CO2.

-

Cell Seeding: Cells are seeded into a 3D culture-compatible 96-well plate (e.g., ultra-low attachment plate) at a density of 2,500 cells per well in 100 µL of media.

-

Compound Treatment: After 24 hours, cells are treated with a serial dilution of the inhibitor compounds. A DMSO control is also included.

-

Incubation: The plate is incubated for 5 days to allow for spheroid formation and growth.

-

Viability Measurement: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo® 3D) which quantifies ATP levels. The luminescent reagent is added to each well, and after a brief incubation, the luminescence is read on a plate reader.

-

Data Analysis: The luminescent signal is normalized to the DMSO control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation, is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot for ERK1/2 Phosphorylation

This assay is used to determine if the inhibitor can block the downstream signaling of KRAS G12D by measuring the phosphorylation of ERK1/2.

-

Cell Treatment and Lysis: AsPC-1 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the inhibitor at various concentrations for a specified time (e.g., 2 hours). After treatment, the cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4 °C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A primary antibody against total ERK1/2 and a loading control (e.g., GAPDH or β-actin) are used on the same or a parallel membrane.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system. The band intensities are quantified using image analysis software.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of an inhibitor in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: AsPC-1 cells are suspended in a matrix gel (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies). The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Experimental Workflow for KRAS G12D Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel KRAS G12D inhibitor.

This comprehensive approach, integrating structural biology, biochemistry, and cellular and in vivo pharmacology, is crucial for the successful development of potent and selective KRAS G12D inhibitors. The iterative process of design, synthesis, and testing, guided by a deep understanding of the structure-activity relationships, is key to identifying promising clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 7. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of KRAS G12D Inhibitors: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the selectivity of inhibitors targeting the KRAS G12D mutation, a prevalent driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes. For the purpose of this guide, "inhibitor 11" will be used as a placeholder to refer to a representative, potent, and selective KRAS G12D inhibitor, with specific data provided for well-characterized molecules such as MRTX1133 and TSN1611.

Core Concepts in KRAS G12D Inhibition

The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[4][5] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[6] This perpetually "on" state drives downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation and survival.[4][5]

KRAS G12D inhibitors are designed to specifically target the mutant protein, exploiting the unique biochemical properties conferred by the aspartate residue.[1] Unlike early covalent inhibitors that targeted the G12C mutation, inhibitors for G12D are typically non-covalent and designed to bind with high affinity and specificity to a pocket on the KRAS G12D protein.[2][4] A key strategy for achieving selectivity involves the formation of a salt bridge with the mutant Asp12 residue.[7]

Quantitative Analysis of Inhibitor Selectivity

The selectivity of a KRAS G12D inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects on wild-type KRAS and other RAS isoforms.[4] This selectivity is quantified through various biochemical and cellular assays, with key metrics including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Selectivity vs. KRASWT | Reference |

| MRTX1133 | KRAS G12D | Biochemical | ~0.0002 | <2 | ~700-fold (binding) | [8] |

| Cellular | - | ~5 | >1,000-fold (viability) | [8] | ||

| TSN1611 | KRAS G12D | Biochemical | - | - | High | [9] |

| Cellular | - | - | High | [9][10] | ||

| HRS-4642 | KRAS G12D | Biochemical | 0.083 | - | High | [5] |

| Cellular | - | 2.329–822.2 | Strong specific inhibition | [5][11] | ||

| TH-Z835 | KRAS G12D | Biochemical | - | - | Selective over G12C and WT | [4][7] |

| Cellular | - | 4,400-4,700 | - | [7] | ||

| BI-2852 | pan-KRAS | Biochemical | - | 7,540 ± 1,350 | Slight selectivity among mutants | [12] |

| BAY-293 | pan-KRAS | Biochemical | - | 85.08 ± 4.32 | Slight selectivity among mutants | [12] |

| Paluratide | pan-RAS | Biochemical | 0.043 | <2.2 | Broad activity | [13] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in KRAS G12D signaling and inhibitor characterization, the following diagrams are provided.

Figure 1: KRAS G12D Signaling Pathway and Inhibitor Action.

Figure 2: Experimental Workflow for KRAS G12D Inhibitor Selectivity.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments cited in the characterization of KRAS G12D inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Nucleotide Exchange

-

Objective: To measure the inhibition of SOS1-mediated nucleotide exchange from GDP to GTP on KRAS G12D.

-

Principle: This assay quantifies the binding of a fluorescently labeled GTP analog to KRAS protein. Inhibition of this interaction by a compound results in a decreased HTRF signal.[9][14]

-

Materials:

-

Recombinant human KRAS G12D and KRAS WT proteins

-

Recombinant human SOS1 catalytic domain

-

Fluorescently labeled GTP (e.g., GTP-DY-647P1)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.

-

In a microplate, add the KRAS protein and the test inhibitor. Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding a mixture of SOS1 and fluorescently labeled GTP.

-

Incubate the reaction for a defined time (e.g., 60-120 minutes) at room temperature, protected from light.

-

Measure the HTRF signal at the appropriate wavelengths (e.g., emission at 665 nm and 620 nm with excitation at 320 nm).

-

Calculate the percent inhibition based on controls (no inhibitor and no enzyme) and determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

-

Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of an inhibitor to KRAS G12D.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as the inhibitor binds to immobilized KRAS protein.[9][14]

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human KRAS G12D and KRAS WT proteins

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

-

Procedure:

-

Immobilize the KRAS protein onto the sensor chip surface via amine coupling.

-

Prepare a series of dilutions of the test inhibitor in running buffer.

-

Inject the inhibitor solutions over the sensor chip surface at a constant flow rate, allowing for association.

-

Switch to running buffer alone to monitor the dissociation of the inhibitor.

-

Regenerate the sensor surface with a suitable regeneration solution if necessary.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and Kd.

-

Cell Viability Assay

-

Objective: To assess the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines harboring KRAS G12D versus KRAS WT.

-

Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Materials:

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the fluorescence or luminescence signal.

-

Calculate the percent viability relative to untreated control cells and determine the IC50 value.

-

Western Blot for Downstream Signaling

-

Objective: To determine the effect of the inhibitor on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.

-

Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size.

-

Materials:

-

KRAS G12D mutant cell lines

-

Test inhibitor

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Treat cells with the inhibitor at various concentrations for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.

-

Conclusion

The development of potent and selective KRAS G12D inhibitors represents a significant advancement in targeted cancer therapy.[1] The selectivity of these molecules is paramount to their clinical success and is rigorously evaluated through a combination of biochemical, cellular, and in vivo assays. The data presented in this guide for inhibitors like MRTX1133 and TSN1611 demonstrate that high selectivity for the G12D mutant over wild-type KRAS is achievable, offering the potential for effective and well-tolerated treatments for patients with KRAS G12D-driven cancers.[8][10] Continued research and development in this area hold the promise of further refining these inhibitors and expanding their clinical utility.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. jetir.org [jetir.org]

- 3. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TSN1611: Targeting KRASG12D Mutations in Cancer with a Novel Potent and Selective Inhibitor [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paluratide - Wikipedia [en.wikipedia.org]

- 14. reactionbiology.com [reactionbiology.com]

The Precision Strike: A Technical Deep Dive into the KRAS G12D Inhibitor MRTX1133 and Its Place in the Mutant KRAS Landscape

For decades, the KRAS oncogene was considered "undruggable," a formidable foe in the fight against many common cancers. The tide is turning. This technical guide offers an in-depth exploration of MRTX1133, a potent and selective non-covalent inhibitor of the KRAS G12D mutation. We will dissect its mechanism, compare its efficacy against other KRAS variants, and provide detailed experimental frameworks for its characterization, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Challenge of KRAS: A Constantly Active Proliferation Signal

The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival.[1] In its normal state, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene, particularly at codon 12, disrupt this cycle, locking the protein in a constitutively active state.[1] This perpetual "on" signal drives uncontrolled cell proliferation and is a key driver in many cancers.[2]

The G12D mutation, a glycine-to-aspartate substitution, is the most prevalent KRAS mutation in pancreatic ductal adenocarcinoma (PDAC) (approximately 42-49%) and is also common in colorectal cancer (12%) and non-small cell lung cancer (NSCLC) (4%).[1][3][4] The G12D mutation is associated with a more aggressive disease course and a suppressed tumor immune microenvironment, making it a critical therapeutic target.[1][4]

MRTX1133: A Non-Covalent Approach to Inhibit KRAS G12D

Developed by Mirati Therapeutics, MRTX1133 is a small-molecule inhibitor that selectively targets the KRAS G12D mutant protein.[1] Unlike early covalent inhibitors that targeted the G12C mutation, MRTX1133 is a non-covalent, reversible inhibitor.[5] It binds to the switch-II pocket of KRAS G12D, inhibiting the protein's ability to interact with downstream effectors, thereby blocking pro-tumorigenic signaling.[6][7] This specific binding to the mutant protein is key to its high selectivity and potent anti-tumor activity.[8]

Quantitative Analysis: MRTX1133's Potency and Selectivity

The efficacy of a targeted inhibitor is defined by its potency against the intended target and its selectivity over other related proteins, particularly the wild-type version. The following tables summarize the quantitative data for MRTX1133.

| Target Protein | Binding Affinity (KD) | Nucleotide Exchange Inhibition (IC50) | Reference |

| KRAS G12D | ~0.2 pM | <2 nM | [8] |

| KRAS WT | ~700-fold lower affinity | 5.37 nM | [8][9] |

| KRAS G12C | - | 4.91 nM | [9] |

| KRAS G12V | - | 7.64 nM | [9] |

| Table 1: Biochemical Activity of MRTX1133 Against Various KRAS Proteins. This table highlights the exceptional affinity and inhibitory potency of MRTX1133 for the KRAS G12D mutant protein compared to wild-type KRAS and other common KRAS mutants. |

| Cell Line (Cancer Type) | KRAS Mutation | pERK Inhibition (IC50) | Cell Viability (IC50) | Reference |

| Panel of KRAS G12D lines | G12D | ~5 nM (median) | ~5 nM (median) | [8] |

| AGS | G12D | 2 nM | 6 nM | [7] |

| AsPC-1, HPAF-II, SW-1990 (Pancreatic) | G12D | Dose-dependent reduction | Dose-dependent inhibition | [3] |

| MKN1 (KRAS WT Amplified) | WT | >1000-fold less sensitive | >500-fold less sensitive | [7][8] |

| Mia PaCa-2 (Pancreatic) | G12C | Minimal effect | Minimal effect | [3] |

| BxPC-3 (Pancreatic) | WT | Minimal effect | Minimal effect | [3] |

| Table 2: Cellular Potency of MRTX1133 in Cancer Cell Lines. This table demonstrates the on-target effect of MRTX1133 in cells, showing potent inhibition of a key downstream signaling molecule (pERK) and cell viability specifically in KRAS G12D-mutant cell lines. |

| Xenograft Model | KRAS Mutation | Treatment and Dose | Tumor Growth Inhibition/Regression | Reference |

| HPAC (Pancreatic) | G12D | 30 mg/kg BID (IP) | 85% regression | [10] |

| Panc 04.03 (Pancreatic) | G12D | 10 mg/kg BID (IP) | -62% regression | [7] |

| Panc 04.03 (Pancreatic) | G12D | 30 mg/kg BID (IP) | -73% regression | [7] |

| AsPC-1 (Pancreatic) | G12D | Combination with NPT-GEM | Synergistic tumor regression (-4 mm³) | [3] |

| 8 of 11 PDAC PDX models | G12D | Not specified | ≥30% regression | [8] |

| Table 3: In Vivo Efficacy of MRTX1133 in Xenograft Models. This table summarizes the significant anti-tumor activity of MRTX1133 in preclinical animal models, demonstrating dose-dependent tumor regression in various KRAS G12D-mutant pancreatic cancer models. |

Visualizing the Molecular and Experimental Landscape

To better understand the context of MRTX1133's action and the methodologies for its evaluation, the following diagrams are provided.

Caption: KRAS Signaling Pathway and Point of Inhibition.

Caption: Workflow for KRAS Inhibitor Characterization.

Caption: MRTX1133 Preferential Binding to KRAS G12D.

Key Experimental Protocols

Detailed and reproducible methodologies are the bedrock of drug discovery. Below are outlines of the key experimental protocols used to characterize inhibitors like MRTX1133.

Biochemical Assays

1. Surface Plasmon Resonance (SPR) for Binding Affinity (KD)

-

Objective: To measure the binding kinetics and affinity of the inhibitor to the target protein.

-

Principle: Immobilized KRAS protein on a sensor chip is exposed to varying concentrations of the inhibitor. The change in mass on the sensor surface as the inhibitor binds and dissociates is measured in real-time, allowing for the calculation of association (kon), dissociation (koff) rates, and the equilibrium dissociation constant (KD).

-

Methodology:

-

Recombinant, purified KRAS G12D or other mutant/WT proteins are immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

A dilution series of MRTX1133 is prepared in a suitable running buffer.

-

The inhibitor solutions are injected sequentially over the sensor surface.

-

The binding response is recorded as a sensorgram.

-

The chip is regenerated between injections to remove bound inhibitor.

-

The resulting data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.

-

2. Homogeneous Time-Resolved Fluorescence (HTRF) for Nucleotide Exchange Inhibition (IC50)

-

Objective: To measure the inhibitor's ability to block the exchange of GDP for GTP, a critical step in KRAS activation.[11]

-

Principle: This assay monitors the binding of a fluorescently labeled GTP analog to the KRAS protein. Inhibition of the nucleotide exchange factor (e.g., SOS1) mediated exchange results in a decreased HTRF signal.[11]

-

Methodology:

-

Recombinant KRAS protein is incubated with a fluorescently labeled GDP analog.

-

A serial dilution of the inhibitor (MRTX1133) is added to the assay plate.

-

The nucleotide exchange reaction is initiated by adding the guanine nucleotide exchange factor (GEF), SOS1, and a fluorescently labeled GTP analog (e.g., GTP-DY-647P1).[11]

-

The reaction is incubated to allow for nucleotide exchange.

-

The HTRF signal is read on a compatible plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell-Based Assays

1. Western Blot for Phospho-ERK (pERK) Inhibition

-

Objective: To determine if the inhibitor blocks the downstream KRAS signaling pathway within a cellular context.

-

Principle: The phosphorylation of ERK (pERK) is a key downstream marker of RAS/MAPK pathway activation. Western blotting uses antibodies to detect the levels of pERK and total ERK. A reduction in the pERK/total ERK ratio indicates pathway inhibition.

-

Methodology:

-

KRAS-mutant and wild-type cancer cells are seeded in multi-well plates.

-

Cells are treated with a serial dilution of MRTX1133 for a specified time (e.g., 2-4 hours).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against pERK and total ERK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and band intensities are quantified.

-

2. Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To measure the effect of the inhibitor on cancer cell proliferation and survival.[12]

-

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[12]

-

Methodology:

-

Cells are seeded in 96- or 384-well plates and allowed to adhere.

-

A serial dilution of MRTX1133 is added to the wells.

-

Plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on proliferation.

-

The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.

-

Luminescence is read on a plate reader.

-

The IC50 value is determined by plotting cell viability against inhibitor concentration.

-

In Vivo Studies

1. Cell Line-Derived Xenograft (CDX) Model

-

Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

-

Methodology:

-

A suspension of KRAS G12D-mutant human cancer cells (e.g., AsPC-1, HPAC) is subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).[3]

-

Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

MRTX1133 is administered at various doses and schedules (e.g., 30 mg/kg, twice daily, via intraperitoneal injection).[10]

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-